Enantiomeric Purity & Stereochemical Definition
This compound is specifically supplied as the (S)-enantiomer with a reported purity of 98.0% . This contrasts with the racemic form of the 4-methyl analog (purity ≥95%) . For applications requiring a defined stereocenter, the pre-resolved (S)-enantiomer eliminates the need for a chiral resolution step, which typically yields a maximum theoretical yield of 50% and requires additional purification [1].
| Evidence Dimension | Stereochemical Purity & Form |
|---|---|
| Target Compound Data | (S)-enantiomer, 98.0% |
| Comparator Or Baseline | Racemic Methyl 3-amino-3-(4-methylphenyl)propanoate, purity ≥95% |
| Quantified Difference | Defined enantiomer vs. racemic mixture; +3% absolute purity |
| Conditions | Vendor Certificate of Analysis; Chemical Synthesis |
Why This Matters
Procuring the pre-resolved (S)-enantiomer saves time and resources by eliminating a low-yield chiral resolution step, ensuring higher stereochemical fidelity in downstream products.
- [1] Rodríguez-Mata, M., et al. (2010). Stereoselective Chemoenzymatic Preparation of β‐Amino Esters. Advanced Synthesis & Catalysis, 352(2-3), 395-406. View Source
